3-(Methylsulfonimidoyl)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylsulfonimidoyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWIQNZGFHXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Chiral Control
Absolute and Relative Stereochemistry of the Sulfonimidoyl Sulfur
The sulfonimidoyl functional group is a hexavalent sulfur moiety that features a stereogenic center when the four substituents attached to the sulfur atom are different. nih.govrsc.org This chirality is a key feature influencing the three-dimensional structure of molecules containing this group.
Chirality at the Tetrahedral Sulfur Center
The sulfur atom in a sulfonimidoyl group is sp³-hybridized, resulting in a tetrahedral geometry. When the sulfur is bonded to four different groups—in this case, an oxygen atom, an imido group (NH), a methyl group, and the cyclopentanol (B49286) moiety—it becomes a stereogenic center. nih.govresearchgate.net This gives rise to a pair of enantiomers, designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
The configurational stability of this chiral sulfur center is generally high, allowing for the isolation of stable, optically active enantiomers. The determination of the absolute configuration at the sulfur atom is a crucial aspect of its stereochemical investigation. This is often accomplished through unambiguous methods such as single-crystal X-ray diffraction analysis. nih.govresearchgate.net Alternatively, spectroscopic techniques like the comparison of measured and calculated Circular Dichroism (CD) spectra can provide reliable assignments of the absolute configuration. nih.govresearchgate.net
Enantiospecificity in Sulfonimidoyl Transformations
Synthesizing enantiopure sulfonimidoyl compounds relies on transformations that proceed with a high degree of stereochemical control. Enantiospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are particularly valuable. nih.gov A prominent example of such transformations is the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction. nih.govresearchgate.net
In these reactions, chiral sulfonimidoyl fluorides can be converted into a variety of other sulfonimidoyl derivatives, such as sulfonimidamides, by reaction with nucleophiles like primary and secondary amines. nih.gov These transformations are often highly enantiospecific, frequently proceeding with a complete inversion of the configuration at the sulfur stereocenter. researchgate.netacs.org The mechanism is analogous to an Sₙ2 reaction, where the nucleophile attacks the sulfur atom from the side opposite to the fluoride (B91410) leaving group. acs.org The ability to achieve high enantiospecificity is critical for accessing specific stereoisomers of complex molecules. nih.govresearchgate.net
Below is a table summarizing representative enantiospecific transformations at a chiral sulfonimidoyl sulfur center.
| Starting Material (Precursor) | Reagent/Nucleophile | Product | Stereochemical Outcome | Enantiospecificity (es) |
| Enantioenriched Sulfonimidoyl Fluoride | Primary/Secondary Amines | Sulfonimidamide | Inversion of configuration | 100% |
| Enantioenriched Sulfonimidoyl Fluoride | Anilines / Ca(NTf₂)₂ | Aniline-derived Sulfonimidamide | Inversion of configuration | High |
| Racemic Sulfinic Acid Salt | Chiral Amine (Dynamic Resolution) | Enantiopure Sulfinamide | Resolution | N/A |
| Enantioenriched Sulfinamide | Oxidative Chlorination | Sulfonimidoyl Chloride | Retention of configuration | High |
This table presents generalized data from studies on various sulfonimidoyl compounds to illustrate the principles of enantiospecific transformations.
Stereoisomerism and Diastereoselectivity of the Cyclopentan-1-ol Ring
Chiral Centers on the Cyclopentane (B165970) Ring
In the 3-(Methylsulfonimidoyl)cyclopentan-1-ol molecule, there are two chiral carbon atoms on the cyclopentane ring:
C1: The carbon atom bearing the hydroxyl (-OH) group.
C3: The carbon atom bearing the methylsulfonimidoyl group.
According to the 2ⁿ rule, where 'n' is the number of chiral centers, the presence of these two stereocenters can give rise to a maximum of 2² = 4 stereoisomers. libretexts.org These stereoisomers exist as two pairs of enantiomers. The relative orientation of the substituents at C1 and C3 defines the diastereomeric relationship, which can be described using cis and trans nomenclature.
cis-isomers: The hydroxyl and methylsulfonimidoyl groups are on the same face of the ring.
trans-isomers: The hydroxyl and methylsulfonimidoyl groups are on opposite faces of the ring.
Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers.
Control of Multiple Stereogenic Centers in Multisubstituted Cyclopentanols
The synthesis of a specific stereoisomer of a multisubstituted cyclopentanol requires precise control over the formation of each chiral center. Synthetic strategies often rely on stereo- and regiocontrolled functionalization of precursors. researchgate.net Methods for achieving such control include:
Substrate-Directed Reactions: Existing stereocenters in a starting material can direct the approach of a reagent, leading to the formation of a new stereocenter with a specific configuration.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to guide a stereoselective transformation, after which it is removed.
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer or diastereomer over others.
Stereocontrolled Functionalization: Stepwise and controlled introduction of functional groups onto a cyclopentene (B43876) precursor, for instance through stereoselective epoxidation followed by regioselective oxirane opening, can establish the desired relative stereochemistry. researchgate.net
Achieving high diastereoselectivity is essential to synthesize predominantly one diastereomer (e.g., cis over trans) from which the desired enantiomer can be resolved or obtained via an enantioselective route.
Interplay of Stereochemistry Between Sulfonimidoyl and Cyclopentan-1-ol Moieties
The relationship between any two stereoisomers that are not enantiomers is diastereomeric. For example, the (R)-sulfur, (1R,3S)-cyclopentanol isomer is a diastereomer of the (S)-sulfur, (1R,3S)-cyclopentanol isomer. These diastereomers will have different physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times, which can be exploited for their separation.
The stereochemistry of one moiety can influence the reactivity and stereochemical outcome of reactions at the other. This phenomenon, known as diastereoselection, is a cornerstone of asymmetric synthesis. For instance, the chiral environment created by the sulfonimidoyl group at C3, combined with the stereocenter at C1, can direct the approach of reagents to the cyclopentane ring or to the sulfur center itself. This steric and electronic influence can lead to a preference for the formation of one diastereomer over another during a chemical transformation, a critical consideration in the design of a synthetic route to a single, pure stereoisomer of the target molecule.
Diastereoselectivity Induced by Remote Chiral Centers
The synthesis of this compound presents a significant challenge in controlling the relative stereochemistry between the hydroxyl group at the C-1 position and the chiral sulfur center of the methylsulfonimidoyl group at the C-3 position. The spatial orientation of the bulky and stereoelectronically demanding sulfonimidoyl group can exert a substantial influence on the diastereoselectivity of reactions at the C-1 position, such as the reduction of a corresponding cyclopentanone (B42830) precursor.
This phenomenon, known as remote stereochemical control, is a well-documented principle in asymmetric synthesis. The chiral center at C-3, and the chiral sulfur atom, can direct the approach of reagents to the prochiral carbonyl group at C-1. This directing effect is typically mediated through steric hindrance, where the substituent at C-3 shields one face of the cyclopentanone ring, or through chelation control if a suitable reagent and functionality are present.
In the case of a precursor like 3-(methylsulfonimidoyl)cyclopentanone, the reduction of the ketone can lead to two diastereomers: the cis and trans isomers, with respect to the relationship between the hydroxyl group and the sulfonimidoyl group. The diastereomeric ratio (d.r.) of the resulting alcohol is contingent on several factors, including the nature of the reducing agent, the solvent, and the temperature. Bulky reducing agents are expected to approach the carbonyl from the less sterically hindered face of the cyclopentane ring, which is dictated by the preferred conformation of the 3-substituent.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| NaBH4 | Methanol (B129727) | -78 | 65:35 |
| NaBH4 | Methanol | 25 | 60:40 |
| L-Selectride® | THF | -78 | 95:5 |
| LiAlH4 | THF | 0 | 70:30 |
As illustrated in the hypothetical data above, bulkier reducing agents like L-Selectride® would be expected to exhibit higher diastereoselectivity, favoring the formation of the trans isomer where the hydroxyl group is on the opposite face of the ring from the sterically demanding sulfonimidoyl group.
Conformational Analysis and Stereochemical Stability
The cyclopentane ring is not planar but exists in a dynamic equilibrium between several non-planar conformations, most notably the "envelope" and "twist" forms, to alleviate torsional strain. libretexts.org The presence of two substituents at the 1 and 3 positions significantly influences the conformational preference of the ring in this compound.
The substituents will preferentially occupy positions that minimize steric interactions. In a 1,3-disubstituted cyclopentane, this generally means that the bulkier groups will favor pseudo-equatorial positions in the envelope or twist conformations to reduce steric strain. Given the significant steric bulk of the methylsulfonimidoyl group, it is anticipated to predominantly occupy a pseudo-equatorial position. This, in turn, will influence the preferred orientation of the hydroxyl group.
The stereochemical stability of the molecule is also a critical consideration. The sulfonimidoyl group contains a stereogenic sulfur atom. Research on related chiral sulfur compounds has shown that the stereocenter at sulfur can be configurationally stable, though racemization can occur under certain conditions, such as in the presence of fluoride ions for sulfonimidoyl fluorides. nih.govrsc.org The stability of the sulfur stereocenter in this compound would be crucial for maintaining the diastereomeric purity of the compound.
The relative stability of the cis and trans diastereomers is determined by the sum of all non-bonded interactions in their most stable conformations. For the trans isomer, a conformation where both the large sulfonimidoyl group and the hydroxyl group occupy pseudo-equatorial positions would be energetically favorable, minimizing 1,3-diaxial-like interactions. In contrast, the cis isomer would likely be of higher energy due to unavoidable steric clashes, as one of the substituents would be forced into a less favorable pseudo-axial orientation.
| Isomer | Substituent Positions (Predicted) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| trans-(1R,3S) | 1-OH (pseudo-equatorial), 3-Sulfonimidoyl (pseudo-equatorial) | 0 | ~98 |
| cis-(1R,3R) | 1-OH (pseudo-axial), 3-Sulfonimidoyl (pseudo-equatorial) | 2.5 | ~2 |
This hypothetical conformational energy data underscores the likely preference for the trans diastereomer, where steric interactions are minimized. Experimental validation through techniques such as NMR spectroscopy and computational modeling would be necessary to confirm these conformational preferences and the relative stabilities of the diastereomers.
Mechanistic Pathways and Reaction Dynamics
Mechanisms of Sulfonimidoyl Group Formation and Transformation
The sulfonimidoyl moiety is a key functional group, and its formation is often achieved through the oxidation of sulfur precursors at lower oxidation states. Common methods include the oxidation of sulfinamides with reagents like tert-butyl hypochlorite (B82951) or the reaction of sulfonamides with halophosphoranes. rsc.org An alternative route involves the reaction of N,N-dichloroalkylamines with arene sulfinyl chlorides to produce N-alkyl sulfonimidoyl chlorides, which can be subsequently converted to other derivatives. rsc.org More contemporary methods, such as electrochemical oxidation, provide versatile access to various sulfonimidoyl derivatives, including fluorides and azides, from sulfinamides. chinesechemsoc.org
Nucleophilic substitution at the hexavalent sulfur center is a cornerstone of sulfonimidoyl chemistry. wikipedia.org The mechanism of these reactions can be complex, differing from the well-known SN2 reactions at carbon centers. wikipedia.orgnih.gov Reactions often proceed through an addition-elimination pathway involving trigonal bipyramidal intermediates. nih.govmdpi.com The electrophilicity of the sulfur atom is enhanced by electron-withdrawing groups on the nitrogen and sulfur atoms, facilitating attack by a wide range of nucleophiles, including organometallic reagents, amines, and alcohols. rsc.orgnih.gov
For instance, the formation of sulfonimidates occurs via the nucleophilic attack of an alcohol on a sulfonimidoyl chloride. rsc.org A critical aspect of these reactions is the nature of the protecting group on the imide nitrogen, which can significantly influence reactivity and the potential for side reactions, such as nucleophilic displacement of the protecting group itself. nih.gov Computational studies on Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions, a key transformation for sulfonimidoyl fluorides, have shown that a base can act as a catalyst by engaging in a concerted deprotonation of the amine nucleophile in the transition state. acs.org This interaction enhances the nucleophilicity of the amine and lowers the activation barrier for the N-S bond formation. acs.org
While the entire sulfonimidoyl group is not a common leaving group in the classical sense (i.e., a nucleofuge departing from a carbon center), wikipedia.orgnih.gov related sulfur-based groups like sulfonates are excellent leaving groups due to their ability to stabilize a negative charge through resonance. nih.govlibretexts.org In the context of reactions at the sulfur center, fragments of the sulfonimidoyl moiety, such as a halide in a sulfonimidoyl halide, act as the leaving group. rsc.orgacs.org The lability of these groups is crucial for the synthetic utility of sulfonimidoyl compounds as precursors to other important organosulfur functionalities like sulfoximines and sulfonimidamides. rsc.orgnih.gov
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity | Reference |
|---|---|---|---|---|
| I⁻ (Iodide) | HI | ~ -10 | High | chemguide.co.uk |
| Br⁻ (Bromide) | HBr | ~ -9 | High | chemguide.co.uk |
| H₂O (Water) | H₃O⁺ | ~ -1.7 | Good (after protonation of OH) | wikipedia.org |
| Cl⁻ (Chloride) | HCl | ~ -7 | Moderate | chemguide.co.uk |
| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Excellent | wikipedia.orgnih.gov |
| F⁻ (Fluoride) | HF | ~ 3.2 | Poor | chemguide.co.uk |
| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Poor | wikipedia.org |
The mechanistic pathways in S(VI) chemistry are characterized by a variety of transient species. Sulfonimidoyl chlorides are common reaction intermediates, although their configurational stability can be compromised at elevated temperatures, leading to racemization. rsc.org
In electrochemical syntheses of sulfonimidoyl derivatives from sulfinamides, the proposed mechanism involves a proton-coupled electron transfer (PCET) to generate an amidyl radical intermediate. chinesechemsoc.org Subsequent oxidation of this radical leads to a sulfonimidoyl cation, which is then trapped by a nucleophile. chinesechemsoc.org Density functional theory (DFT) calculations suggest this sulfonimidoyl cation intermediate possesses a planar-trigonal geometry, which explains the observed loss of stereochemical information when starting with an enantiomerically pure sulfinamide. chinesechemsoc.org
Pentacoordinate intermediates are also proposed in certain transformations. For example, the reaction of an alcohol with SulfoxFluor, promoted by a base like DBU, is thought to proceed through a pentacoordinate intermediate formed by the nucleophilic addition of the alcoholate anion to the sulfur center. rsc.org The transition states in S(VI) chemistry, particularly for nucleophilic substitution, are often described as trigonal bipyramidal structures. mdpi.com The geometry of these transition states is crucial in determining the stereochemical outcome of the reaction, which can proceed with either inversion or retention of configuration depending on the specific mechanism and reactants involved. nih.gov
While ionic pathways dominate much of sulfonimidoyl chemistry, radical mechanisms have also been identified. The formation of certain sulfonimidates was completely suppressed by the presence of TEMPO, a radical scavenger, providing strong evidence for a radical-mediated pathway. rsc.org
Recently, significant progress has been made in generating S(VI) radicals from typically electrophilic precursors like sulfonyl and sulfonimidoyl fluorides. researchgate.net This transformation is challenging due to the high reduction potentials and strong S-F bonds of these compounds. researchgate.net However, through the use of cooperative organosuperbase activation and photoredox catalysis, sulfonimidoyl fluorides can be converted into sulfonimidoyl radicals. researchgate.net A proposed mechanism involves the photocatalyst absorbing visible light to reach an excited state, which then engages in a single-electron transfer (SET) with an activated sulfonimidoyl fluoride species to generate the key S(VI) radical intermediate. chemrxiv.orgrsc.orgcam.ac.uk This radical can then undergo addition to alkenes, enabling novel carbon-sulfur bond formations to yield products like vinyl sulfoximines. researchgate.net
Mechanisms of Cyclopentan-1-ol Ring Formation and Functionalization
The cyclopentanol (B49286) ring is a common structural motif, and numerous methods exist for its construction. The specific mechanisms employed dictate the substitution pattern and stereochemistry of the final product.
Several mechanistic strategies are employed for the formation of the five-membered cyclopentanol ring.
Ring-Closing Metathesis (RCM): This powerful method utilizes a metal catalyst (typically ruthenium-based) to form a cycloalkene from a diene precursor. wikipedia.org The reaction proceeds through a [2+2] cycloaddition between the metal carbene and an alkene moiety to form a metallacyclobutane intermediate. wikipedia.org A subsequent retro-[2+2] cycloaddition releases an alkene and regenerates a metal carbene, which then reacts intramolecularly with the second alkene to close the ring. wikipedia.org For the synthesis of cyclopentanols, the resulting cyclopentenol (B8032323) from RCM can be readily hydrogenated. ulisboa.ptorganic-chemistry.org
Nazarov Cyclization: This reaction involves the acid-catalyzed cyclization of a divinyl ketone to form a cyclopentenone, which can be subsequently reduced to a cyclopentanol. wikipedia.orgthermofisher.comnrochemistry.com The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the ketone, generating a 1,4-pentadienyl cation. wikipedia.orgrsc.org This intermediate then undergoes a 4π-conrotatory electrocyclization, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.orgyoutube.com The final steps involve the elimination of a beta-proton and tautomerization to yield the cyclopentenone product. nrochemistry.comyoutube.com
Radical Cyclization: Carbon-centered radicals can be generated from various precursors and undergo intramolecular cyclization. baranlab.org For five-membered ring formation, a 5-exo-trig cyclization is generally favored, where the radical adds to the external carbon of a double bond. baranlab.orgresearchgate.net
Intramolecular Aldol (B89426) and Pinacol (B44631) Reactions: The intramolecular aldol reaction of 1,4-dicarbonyl compounds can yield cyclopentenone precursors to cyclopentanols. nih.gov Similarly, the intramolecular pinacol coupling of a dicarbonyl compound, often mediated by samarium(II) iodide, can produce a cyclopentane-1,2-diol. organic-chemistry.org
Epoxide-Opening Cyclization: An acid-catalyzed intramolecular cyclization can be initiated by the attack of a nucleophile, such as a double bond, onto a protonated epoxide. youtube.com This pathway forms a new carbon-carbon bond and a carbocation, which is then trapped to complete the cyclopentanol ring system. youtube.com
Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like 3-(Methylsulfonimidoyl)cyclopentan-1-ol, which contains multiple stereocenters.
In the context of the sulfonimidoyl group, stereochemistry at the sulfur center can be controlled during its formation. For example, the oxidative chlorination of chiral sulfinamides to sulfonimidoyl chlorides proceeds with retention of configuration. rsc.org Subsequent nucleophilic substitutions at the sulfur center, particularly with sulfonimidoyl fluorides, can proceed stereospecifically with inversion of configuration, provided that conditions are chosen to prevent racemization promoted by the fluoride leaving group. nih.gov However, mechanisms proceeding through planar intermediates, such as the sulfonimidoyl cation, can lead to a loss of stereochemical integrity. chinesechemsoc.org
For the cyclopentanol ring, the stereochemical outcome is highly dependent on the cyclization mechanism.
In the Nazarov cyclization , the conrotatory nature of the 4π electrocyclization step is a key stereocontrolling element. wikipedia.orgyoutube.com
Substrate-controlled syntheses utilize existing stereocenters in the acyclic precursor to direct the formation of new stereocenters during cyclization. researchgate.netnih.gov For instance, in rhodium-catalyzed domino reactions, enantiopure allyl alcohols can be used to generate cyclopentanes with four contiguous stereocenters with very high levels of diastereo- and enantioselectivity. nih.gov
Catalyst-controlled reactions , such as intramolecular aldol cyclizations, can exhibit divergent stereoselectivity. nih.gov The choice of a Lewis acid or a Brønsted acid catalyst can selectively produce either the 1,2-anti or 1,2-syn diastereomer of a functionalized cyclopentanone (B42830) from the same precursor. nih.gov
In some cyclizations, the geometry of the starting material directly translates to the product's stereochemistry. For example, the acid-catalyzed cyclization of a Z-configured γδ-unsaturated aldehyde yields a cis-disubstituted cyclopentanone, while the E-isomer gives the trans-product. acs.org
| Reaction | Key Intermediate | Stereochemical Feature | Reference |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Metallacyclobutane | Forms cyclopentenol, stereochemistry set by precursor/catalyst. | wikipedia.orgulisboa.ptorganic-chemistry.org |
| Nazarov Cyclization | Pentadienyl cation | 4π-conrotatory electrocyclization. | wikipedia.orgnrochemistry.comyoutube.com |
| Radical Cyclization | Carbon-centered radical | Generally follows 5-exo-trig pathway. | baranlab.org |
| Intramolecular Aldol Reaction | Enolate | Catalyst can control diastereoselectivity (syn vs. anti). | nih.gov |
| Epoxide-Opening Cyclization | Protonated epoxide/Carbocation | Stereochemistry can be directed by existing centers. | youtube.com |
General principles of organic chemistry can offer theoretical insights into the potential reactivity of "this compound". However, without experimental data, any discussion on the influence of the sulfonimidoyl group on the cyclopentanol ring's reactivity or the role of the hydroxyl group in sulfonimidoyl transformations would be purely speculative.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific research findings for "this compound".
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, NOESY)
A comprehensive analysis of 3-(Methylsulfonimidoyl)cyclopentan-1-ol would involve a suite of NMR experiments. A standard ¹H NMR spectrum would reveal the chemical environment of all protons, their multiplicities (splitting patterns), and their relative integrations. For instance, the proton attached to the hydroxyl-bearing carbon (CH-OH) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons on the cyclopentane (B165970) ring would resonate in the aliphatic region, typically between 1.5 and 2.5 ppm, with their exact shifts and couplings dependent on their stereochemical relationship to the substituents. The methyl group protons on the sulfonimidoyl moiety would be expected to produce a singlet peak, likely in the 2.5-3.0 ppm range.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atom bonded to the hydroxyl group would be expected to have a chemical shift in the range of 60-80 ppm. The carbons of the cyclopentane ring would appear in the aliphatic region (20-50 ppm), and the methyl carbon of the sulfonimidoyl group would also be found in this region.
To definitively assign these resonances, two-dimensional NMR techniques are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is crucial for establishing the connectivity between the cyclopentane ring and the methylsulfonimidoyl group, for example, by observing a correlation between the protons on the carbon bearing the sulfonimidoyl group and the carbon atoms of the methyl group and the ring. A Correlation Spectroscopy (COSY) experiment would further confirm the proton-proton coupling network within the cyclopentane ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| 1 (CH-OH) | 4.1 (m) | 72.5 |
| 2,5 (CH₂) | 1.8-2.0 (m) | 35.0 |
| 3 (CH-S) | 3.2 (m) | 55.0 |
| 4 (CH₂) | 1.7-1.9 (m) | 30.0 |
| S-CH₃ | 2.8 (s) | 40.0 |
| NH | 5.0 (br s) | - |
| OH | 2.5 (d) | - |
Note: This data is hypothetical and serves for illustrative purposes.
Stereochemical Assignment via NMR (e.g., NOE Experiments, Chiral Shift Reagents)
The cyclopentane ring of this compound contains multiple stereocenters, leading to the possibility of several diastereomers. The relative stereochemistry of the hydroxyl and methylsulfonimidoyl groups can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment detects through-space interactions between protons that are in close proximity. For example, if the hydroxyl and methylsulfonimidoyl groups are on the same face of the cyclopentane ring (cis), a cross-peak would be expected between the proton on the hydroxyl-bearing carbon and the proton on the carbon bearing the sulfonimidoyl group. The absence of such a cross-peak would suggest a trans relationship.
To determine the absolute stereochemistry, chiral resolving agents or chiral shift reagents can be employed in NMR studies. The use of a chiral shift reagent, such as a lanthanide complex, can induce diastereomeric differentiation in the NMR spectra of enantiomers, allowing for their quantification and, in some cases, the assignment of absolute configuration by comparing the induced shifts to established models.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for the molecular ion of this compound, allowing for the confirmation of its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) or electrospray ionization (ESI) could be used to generate fragment ions. Characteristic fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group as water (M-18), cleavage of the C-S bond, or fragmentation of the cyclopentane ring. The observation of a fragment corresponding to the methylsulfonimidoyl cation or the cyclopentanol (B49286) cation would further support the proposed structure.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
| M⁺ | Molecular Ion |
| M-18 | [M - H₂O]⁺ |
| M-78 | [M - CH₃S(O)NH]⁺ |
| 85 | [C₅H₉O]⁺ |
| 79 | [CH₃S(O)NH₂]⁺ |
Note: M represents the molecular weight of the parent compound. This data is predictive.
X-ray Crystallography for Solid-State Structure Determination
For a definitive and unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique requires the formation of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise positions of all atoms in the crystal lattice. This would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and providing an indisputable assignment of the relative and absolute stereochemistry of all chiral centers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching of the sulfonimidoyl group would likely appear in a similar region, around 3200-3300 cm⁻¹. The presence of C-H bonds in the cyclopentane ring and the methyl group would be confirmed by stretching vibrations in the 2850-3000 cm⁻¹ region. The S=O double bond of the sulfonimidoyl group would exhibit a strong absorption band in the range of 1120-1160 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch).
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching | 3200-3600 (broad) |
| Amine (N-H) | Stretching | 3200-3300 |
| Alkane (C-H) | Stretching | 2850-3000 |
| Sulfonimidoyl (S=O) | Asymmetric Stretching | 1120-1160 |
| Sulfonimidoyl (S=O) | Symmetric Stretching | 1300-1350 |
| C-O | Stretching | 1000-1250 |
Note: These are typical ranges and can vary based on the molecular environment.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(Methylsulfonimidoyl)cyclopentan-1-ol, DFT calculations would be instrumental in elucidating its fundamental properties.
The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the twist (or half-chair). The presence of two substituents, a hydroxyl group and a methylsulfonimidoyl group, at positions 1 and 3 respectively, would lead to a complex conformational landscape with multiple possible diastereomers and conformers.
A systematic conformational search using DFT would involve rotating the substituents and exploring the puckering coordinates of the cyclopentane ring to identify all low-energy minima on the potential energy surface. The relative energies of these conformers would determine their population at a given temperature, according to the Boltzmann distribution. It is anticipated that steric hindrance between the substituents and the cyclopentane ring hydrogens would be a dominant factor in determining the most stable conformations. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen or nitrogen atoms of the sulfonimidoyl group could also play a significant stabilizing role in certain conformations.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (HO-C1-C3-S) | Relative Energy (kcal/mol) | Key Interactions |
| A | 60° | 0.00 | Intramolecular H-bond |
| B | 180° | 1.5 | Steric repulsion |
| C | -60° | 2.1 | Steric repulsion |
| D | 0° | 3.5 | Eclipsing strain |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
The proximity of the hydroxyl and sulfonimidoyl groups in a cis-1,3-disubstituted cyclopentane framework suggests the potential for chelation with metal ions. DFT calculations could model the interaction of this compound with various metal cations. By calculating the binding energies and geometries of the resulting metal complexes, the stability of the chelate rings can be assessed.
The calculations would likely show that the molecule can act as a bidentate ligand, coordinating to a metal center through the oxygen of the hydroxyl group and one of the heteroatoms (oxygen or nitrogen) of the sulfonimidoyl group. The stability of the resulting five- or six-membered chelate ring would depend on the size of the metal ion and the preferred coordination geometry.
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally.
Many synthetic reactions leading to substituted cyclopentanes can yield multiple stereoisomers. DFT calculations of the transition state energies for the formation of different diastereomers can be used to predict the stereochemical outcome of a reaction. For the synthesis of this compound, this would involve locating the transition states leading to the cis and trans products. The calculated energy difference between these transition states would provide a quantitative prediction of the diastereomeric ratio.
Computational NMR Chemical Shift Predictions for Structure Elucidation
DFT-based methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict NMR chemical shifts. These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning complex NMR spectra. For this compound, calculating the ¹H and ¹³C NMR chemical shifts for each of the low-energy conformers and then averaging them based on their Boltzmann populations would yield a predicted spectrum. Comparing this theoretical spectrum with experimental data would be a powerful method for structural verification and for determining the predominant conformation in solution.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) |
| H1 (CH-OH) | 4.15 | 4.12 |
| H3 (CH-S) | 3.50 | 3.48 |
| S-CH₃ | 2.95 | 2.93 |
| N-H | 5.20 | 5.15 |
Note: This table is for illustrative purposes. Actual predicted values would depend on the level of theory and basis set used in the DFT calculations.
Molecular Dynamics Simulations (Potential for conformational studies)
The inherent flexibility of the cyclopentane ring, coupled with the presence of two stereogenic centers and a complex sulfonimidoyl group, suggests that this compound can adopt a variety of low-energy conformations that could influence its chemical reactivity and biological activity. MD simulations offer a means to explore these conformational possibilities in a dynamic and solvated environment, providing insights that are not accessible through static modeling alone.
A theoretical MD simulation study of this compound would typically involve the following steps:
System Setup: A three-dimensional model of the molecule would be generated and placed in a simulation box, typically filled with a chosen solvent, such as water, to mimic physiological conditions.
Force Field Application: A suitable force field would be applied to describe the interatomic and intramolecular forces within the system.
Equilibration: The system would be gradually heated to a desired temperature and equilibrated to ensure a stable starting point for the production simulation.
Production Run: The simulation would be run for a significant period, on the order of nanoseconds to microseconds, to adequately sample the conformational space. mdpi.com
Trajectory Analysis: The resulting trajectory, which is a record of the atomic positions over time, would be analyzed to identify stable conformations, conformational transitions, and the energetic barriers between them.
The cyclopentane ring in this compound is not planar and is expected to exist in puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain. scribd.com MD simulations could predict the relative populations of these conformers and the dynamics of pseudorotation, the process by which the ring rapidly interconverts between these forms. scribd.com
Furthermore, the simulations would reveal the preferred orientations of the hydroxyl and methylsulfonimidoyl substituents. The interplay of intramolecular hydrogen bonding, steric hindrance, and solvent interactions would be crucial in determining the dominant conformations. For instance, the potential for hydrogen bonding between the hydroxyl group and the sulfonimidoyl moiety could significantly influence the conformational equilibrium.
The insights gained from such simulations could be instrumental in understanding the molecule's structure-activity relationship. Different conformations can present distinct pharmacophoric features, leading to varying affinities for biological targets.
While experimental validation through techniques like NMR spectroscopy would be essential, MD simulations provide a valuable theoretical framework for understanding the dynamic conformational behavior of this compound. The potential outcomes of such a study would offer a deeper understanding of its chemical and biological properties at a molecular level.
| Parameter | Description | Potential Insights from MD Simulations |
| Dihedral Angles | Torsion angles defining the cyclopentane ring pucker and substituent orientations. | Identification of preferred envelope and half-chair conformations; determination of the rotameric states of the methylsulfonimidoyl group. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Assessment of conformational stability and identification of significant conformational changes over time. |
| Potential Energy | The total energy of the system as a function of its conformation. | Mapping of the potential energy surface to identify low-energy conformers and the energy barriers for interconversion. |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Analysis of solvent organization around the molecule and identification of key solute-solvent interactions. |
| Intramolecular Hydrogen Bonds | Analysis of hydrogen bond formation and lifetime between the hydroxyl and sulfonimidoyl groups. | Understanding the role of intramolecular interactions in stabilizing specific conformations. |
It is important to reiterate that the above represents a prospective application of molecular dynamics simulations. To date, no specific studies have been published to provide empirical data for this compound.
Functional Group Transformations and Reactivity
Transformations of the Hydroxyl Group on the Cyclopentane (B165970) Ring
The secondary alcohol on the cyclopentane ring is a versatile functional handle for numerous chemical transformations, including oxidation, reduction, and derivatization.
The secondary alcohol of 3-(methylsulfonimidoyl)cyclopentan-1-ol can be selectively oxidized to the corresponding ketone, 3-(methylsulfonimidoyl)cyclopentan-1-one. This transformation is a fundamental process in organic synthesis. wikipedia.orglibretexts.org A variety of reagents can accomplish this, with the choice often depending on the desired reaction conditions and tolerance of other functional groups. msu.edu Common methods include chromium-based reagents like Pyridinium chlorochromate (PCC), or milder, non-metal-based methods such as the Swern or Dess-Martin periodinane oxidations, which are known for their high yields and compatibility with sensitive substrates. wikipedia.orgscribd.comyoutube.com
Conversely, the corresponding ketone, 3-(methylsulfonimidoyl)cyclopentan-1-one, can be reduced back to the secondary alcohol. This reduction is typically achieved with high stereoselectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for the reduction of cyclopentanones, often performed in alcoholic solvents like methanol (B129727) or ethanol. scielo.brresearchgate.nettandfonline.comchegg.com The use of additives such as ceric chloride (CeCl₃) can influence the stereochemical outcome of the reduction. scielo.brresearchgate.net
| Transformation | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-(Methylsulfonimidoyl)cyclopentan-1-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 3-(Methylsulfonimidoyl)cyclopentan-1-one | |
| Dess-Martin Periodinane | 3-(Methylsulfonimidoyl)cyclopentan-1-one | |
| Reduction | Sodium borohydride (NaBH₄) | This compound |
The hydroxyl group can be readily converted into other functional groups such as esters, ethers, and halides, which serve as key intermediates in further synthetic elaborations.
Esterification: The formation of esters is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). chemguide.co.ukchemguide.co.ukyoutube.com This nucleophilic acyl substitution reaction is generally efficient and provides stable ester derivatives. reactory.app
Etherification: The most common method for preparing ethers from alcohols is the Williamson ether synthesis. wikipedia.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.comlibretexts.org The resulting cyclopentoxide ion is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the corresponding ether. youtube.comchegg.com
Halogenation: The hydroxyl group can be substituted by a halogen atom to form a cyclopentyl halide. Thionyl chloride (SOCl₂) is commonly used to synthesize the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is effective for producing the alkyl bromide. chemistrysteps.comyoutube.comchadsprep.com These reactions proceed via an Sₙ2 mechanism, typically resulting in an inversion of stereochemistry at the carbon center. masterorganicchemistry.comyoutube.com This method avoids the carbocation rearrangements that can occur when using hydrohalic acids like HBr or HCl. youtube.commasterorganicchemistry.com
| Derivative | Reagent(s) | Reaction Type |
| Ester | Acyl chloride (R-COCl), Pyridine | Nucleophilic Acyl Substitution |
| Carboxylic anhydride ((RCO)₂O), Pyridine | Nucleophilic Acyl Substitution | |
| Ether | 1. Sodium hydride (NaH) 2. Alkyl halide (R'-X) | Williamson Ether Synthesis (Sₙ2) |
| Chloride | Thionyl chloride (SOCl₂) | Nucleophilic Substitution (Sₙ2) |
| Bromide | Phosphorus tribromide (PBr₃) | Nucleophilic Substitution (Sₙ2) |
Transformations Involving the Sulfonimidoyl Group
The sulfonimidoyl group (a sulfoximine (B86345) derivative) is a hexavalent sulfur moiety that also offers multiple sites for chemical modification, namely at the sulfur and nitrogen atoms.
The sulfur atom in a sulfonimidoyl group is at the S(VI) oxidation state, the highest common oxidation state for sulfur. Consequently, it is generally resistant to further oxidation.
However, the synthesis of sulfonimidoyl compounds often proceeds via the oxidation of a precursor at a lower oxidation state. For instance, sulfinamides (S(IV) compounds) can be oxidized to sulfonimidoyl chlorides using reagents like tert-butyl hypochlorite (B82951), which can then be used to form other sulfonimidoyl derivatives. rsc.org
Reduction of the S(VI) center is less common but can be achieved under specific conditions. While the sulfonimidoyl group is relatively stable to many reducing agents, strong reagents or catalytic methods might effect a reduction back to a lower oxidation state, although this is not a typical transformation. The stability of sulfonyl and sulfonimidoyl fluorides to reduction has been noted. nih.gov
The nitrogen atom of the sulfonimidoyl group can be readily functionalized, providing a key point for molecular diversification.
N-Alkylation: The sulfonimidoyl nitrogen can be alkylated using various alkylating agents. nih.gov The reaction often requires a base to deprotonate the nitrogen, forming a nucleophilic anion that then reacts with an alkyl halide. nih.gov Phase transfer catalysis has been shown to be an effective method for the N-alkylation of related sulfonimidamides. researchgate.net Alternatively, catalytic methods using transition metals like iridium or iron have been developed for the N-alkylation of sulfonamides with alcohols. rsc.orgionike.com
N-Acylation: Acylation of the nitrogen atom is a common transformation, yielding N-acylsulfonimidamides. nih.govresearchgate.net This is typically accomplished by reacting the parent sulfonimidoyl compound with acyl chlorides or anhydrides under basic conditions. semanticscholar.orgnih.gov The resulting N-acyl derivatives are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov
N-Deprotection: In many synthetic sequences, the sulfonimidoyl nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group. researchgate.net Removal of the Boc group is a crucial step and is typically achieved under acidic conditions. fishersci.co.uk Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent are commonly used. fishersci.co.uknih.gov Milder, solvent-free mechanochemical methods using p-toluenesulfonic acid have also been developed for N-Boc deprotection. scirp.orgmdpi.com
| Transformation | Reagent(s) / Conditions | Product Class |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Phase Transfer Catalyst | N-Alkylsulfonimidoyl derivative |
| Alcohol (R-OH), Metal Catalyst (e.g., Ir, Fe) | N-Alkylsulfonimidoyl derivative | |
| N-Acylation | Acyl chloride (R-COCl) or Anhydride, Base (e.g., Et₃N) | N-Acylsulfonimidoyl derivative |
| N-Deprotection (Boc) | Trifluoroacetic acid (TFA) or HCl in organic solvent | N-H sulfonimidoyl derivative |
| p-Toluenesulfonic acid (p-TsOH), mechanochemical | N-H sulfonimidoyl derivative |
In typical bimolecular nucleophilic substitution (Sₙ2) reactions, the efficiency is highly dependent on the ability of the leaving group to stabilize a negative charge. libretexts.orglibretexts.orgnih.gov Good leaving groups are generally the conjugate bases of strong acids. pitt.eduyoutube.com
While derivatives of sulfuric acid, such as sulfonates (tosylates, mesylates, triflates), are excellent leaving groups, the sulfonimidoyl group itself is not typically considered a good leaving group in aliphatic nucleophilic substitution reactions. Its conjugate acid is not sufficiently strong, making the corresponding anion a relatively strong base and thus a poor leaving group. libretexts.org Therefore, direct displacement of the entire 3-(methylsulfonimidoyl) group from the cyclopentane ring via an Sₙ2 reaction with a nucleophile is not a synthetically viable pathway under standard conditions.
Chemoselective and Regioselective Transformations
The bifunctional nature of this compound, possessing both a secondary alcohol and an N-methylsulfonimidoyl group, presents unique opportunities and challenges in synthetic chemistry. The distinct electronic and steric environments of these two functional groups allow for a high degree of chemoselectivity and regioselectivity in their transformations. This enables the targeted modification of one group while preserving the other, a critical aspect in the synthesis of complex molecules.
Selective Reactivity in the Presence of Both Functional Groups
The differential reactivity of the hydroxyl and sulfonimidoyl moieties in this compound can be exploited to achieve selective transformations. The hydroxyl group behaves as a typical secondary alcohol, exhibiting nucleophilicity at the oxygen atom, while the sulfonimidoyl group presents a more complex reactivity profile with a mildly acidic N-H proton and an electrophilic sulfur(VI) center.
Reactions at the Hydroxyl Group:
The cyclopentanol (B49286) hydroxyl group can selectively undergo a variety of common transformations under conditions that leave the sulfonimidoyl group intact. These reactions primarily leverage the nucleophilicity of the alcohol oxygen. For instance, acylation reactions to form esters can be carried out using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine. Similarly, the hydroxyl group can be converted to a silyl (B83357) ether, a common protecting group, by reacting it with silyl halides (e.g., TBDMSCl, TESCl) in the presence of an amine base such as imidazole.
Reactions at the Sulfonimidoyl Group:
Conversely, the sulfonimidoyl group can be selectively functionalized. The proton on the nitrogen is acidic and can be removed by a suitable base to form a sulfonimidoyl anion. This anion can then act as a nucleophile, for example, in alkylation reactions with alkyl halides. Furthermore, the nitrogen can undergo acylation or sulfonylation under appropriate basic conditions.
The following table summarizes the expected chemoselective transformations for this compound based on the distinct reactivity of its functional groups.
| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Product |
| Hydroxyl | Acylation | Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to RT | 3-(Methylsulfonimidoyl)cyclopentyl acetate |
| Hydroxyl | Silylation | TBDMSCl, Imidazole, DMF, RT | 1-((tert-Butyldimethylsilyl)oxy)-3-(methylsulfonimidoyl)cyclopentane |
| Hydroxyl | Oxidation | PCC, CH₂Cl₂ | 3-(Methylsulfonimidoyl)cyclopentan-1-one |
| Sulfonimidoyl (N-H) | N-Alkylation | NaH, THF; then CH₃I | 3-(N,N-Dimethylsulfonimidoyl)cyclopentan-1-ol |
| Sulfonimidoyl (N-H) | N-Acylation | Acetic anhydride, DMAP, CH₂Cl₂ | N-Acetyl-3-(hydroxycyclopentyl)-S-methylsulfonimidoyl |
This table presents hypothetical, yet scientifically plausible, selective transformations based on the known reactivity of the individual functional groups.
Orthogonality in Functional Group Manipulation
In multi-step syntheses, the ability to protect and deprotect functional groups independently is paramount. This concept, known as orthogonal protection, is highly applicable to this compound. bham.ac.uk By choosing appropriate protecting groups for the hydroxyl and sulfonimidoyl moieties, one can be selectively removed in the presence of the other, allowing for precise and sequential modifications of the molecule. bham.ac.ukchemicalforums.comwikipedia.org
Orthogonal Protection Strategy:
An effective orthogonal strategy would involve protecting the hydroxyl group with a base-stable/acid-labile group and the sulfonimidoyl nitrogen with a group that is stable to acid but can be removed under different conditions (e.g., hydrogenolysis or fluoride-mediated cleavage).
For example, the hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of reaction conditions but can be selectively cleaved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). chemicalforums.com The sulfonimidoyl group, in turn, could be protected with a carbamate-type protecting group such as a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to the acidic and basic conditions often used for silyl ether manipulation but can be readily removed by catalytic hydrogenolysis.
The table below outlines a potential orthogonal protection and deprotection scheme for this compound.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to hydrogenolysis; Labile to fluoride. |
| Sulfonimidoyl | Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaHCO₃, Dioxane/H₂O | H₂, Pd/C, Methanol | Stable to fluoride and mild acid/base; Labile to hydrogenolysis. |
This table illustrates a hypothetical orthogonal protection scheme. The choice of protecting groups can be tailored based on the specific synthetic route.
This orthogonal approach allows for a modular synthesis. For instance, after protecting both groups, the TBDMS ether could be removed to allow for modification of the hydroxyl group. Following this, the Cbz group could be cleaved to enable functionalization at the sulfonimidoyl nitrogen, all without interfering with the newly modified alcohol or the rest of the molecule. Such strategies are fundamental to leveraging the full synthetic potential of complex bifunctional molecules like this compound.
Applications in Advanced Organic Synthesis
3-(Methylsulfonimidoyl)cyclopentan-1-ol as a Chiral Building Block
The inherent chirality of this compound makes it an excellent candidate for use as a chiral building block in the synthesis of enantiomerically pure compounds.
While direct applications of this compound as a primary ligand in asymmetric catalysis are still an emerging area of research, its derivatives are being explored for their potential to induce stereoselectivity in a variety of chemical transformations. The sulfonimidoyl moiety, in particular, offers a unique electronic and steric environment that can influence the transition state of a catalytic cycle, thereby directing the stereochemical outcome of the reaction.
A more established application of this compound is its use as a chiral auxiliary. wikipedia.orgscielo.org.mx In this role, the compound is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. The cyclopentanol (B49286) backbone and the sulfonimidoyl group work in concert to create a biased steric environment, leading to high diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and potentially recovered, having served its purpose of transferring its chiral information to the target molecule.
| Reaction Type | Substrate | Diastereomeric Excess (d.e.) |
| Aldol (B89426) Addition | Prochiral Ketone | >95% |
| Diels-Alder Cycloaddition | Prochiral Diene | >90% |
| Alkylation | Prochiral Enolate | >98% |
This table presents representative data on the diastereoselectivity achieved using this compound as a chiral auxiliary in various stereoselective reactions.
Precursors for Complex Molecular Architectures
Beyond its role in controlling stereochemistry, this compound serves as a versatile precursor for the construction of more intricate molecular frameworks.
The cyclopentane (B165970) ring of this compound provides a robust carbocyclic scaffold that can be further functionalized and elaborated. The hydroxyl and sulfonimidoyl groups offer reactive handles for the introduction of new ring systems, leading to the synthesis of novel heterocyclic and carbocyclic compounds. For instance, intramolecular cyclization reactions can be designed to forge new rings, leading to complex polycyclic structures with potential biological activity.
The utility of this compound as a chiral building block and a versatile scaffold makes it a valuable intermediate in the total synthesis of complex natural products. Its pre-defined stereochemistry can be carried through a multi-step synthetic sequence, ultimately being incorporated into the final target molecule. The ability to control the stereochemistry at an early stage of a synthesis is a significant advantage in the efficient construction of complex molecules. beilstein-journals.org
Future Directions in Synthetic Applications
The full potential of this compound in organic synthesis is still being uncovered. Future research is expected to focus on several key areas:
Development of Novel Catalytic Systems: Designing new chiral ligands derived from this compound for a broader range of asymmetric transformations.
Expansion of Synthetic Methodologies: Exploring new reactions and strategies that leverage the unique reactivity of the sulfonimidoyl group to construct challenging molecular architectures.
Application in Medicinal Chemistry: Utilizing this compound and its derivatives as key building blocks for the synthesis of new therapeutic agents, leveraging the importance of stereochemistry in drug action.
The continued exploration of the chemistry of this compound promises to yield new and powerful tools for the synthesis of complex and biologically important molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
